molecular formula C20H11BrN6OS B413166 (2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

(2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B413166
M. Wt: 463.3g/mol
InChI Key: OXYDZSLIKNFWOJ-FMIVXFBMSA-N
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Description

(2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a unique structure combining benzothiadiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2,1,3-benzothiadiazole to obtain 6-bromo-2,1,3-benzothiadiazole. This intermediate is then reacted with appropriate aldehydes and amines under controlled conditions to form the imino and carbonitrile functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or dichloromethane and may require heating or cooling to specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the benzothiadiazole ring .

Scientific Research Applications

(2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
  • 4-Bromo-2,1,3-benzothiadiazole
  • 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
  • 5-Bromo-2,1,3-benzothiadiazole

Uniqueness

What sets (2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile apart is its unique combination of benzothiadiazole and benzimidazole moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C20H11BrN6OS

Molecular Weight

463.3g/mol

IUPAC Name

(2E)-2-[[(5-bromo-2,1,3-benzothiadiazol-6-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H11BrN6OS/c1-10-11(8-22)19-24-14-4-2-3-5-18(14)27(19)20(28)12(10)9-23-15-7-17-16(6-13(15)21)25-29-26-17/h2-7,9,23H,1H3/b12-9+

InChI Key

OXYDZSLIKNFWOJ-FMIVXFBMSA-N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/NC4=CC5=NSN=C5C=C4Br)C#N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC5=NSN=C5C=C4Br)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC5=NSN=C5C=C4Br)C#N

Origin of Product

United States

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